![molecular formula C9H13NO3 B15300271 Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formyl-2-azabicyclo[211]hexane-4-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research
Vorbereitungsmethoden
The synthesis of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclic framework. This reaction can be carried out using photochemistry to access new building blocks . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Analyse Chemischer Reaktionen
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its rigid structure makes it a valuable scaffold for drug design, particularly in the development of bioactive compounds . Additionally, its unique properties make it useful in materials science for the creation of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise interactions with biological molecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate can be compared to other azabicyclo compounds, such as azabicyclo[2.2.2]octane and azabicyclo[3.2.1]octane. These compounds share similar bicyclic structures but differ in the size and arrangement of their rings.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(12)9-3-7(4-9)10(5-9)6-11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
GWAVVYPNGBILCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)N(C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
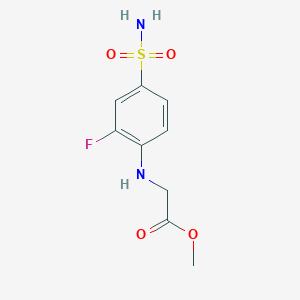
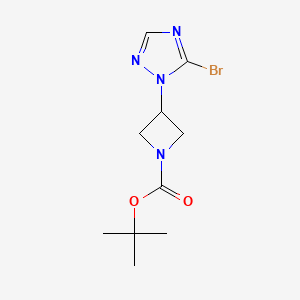

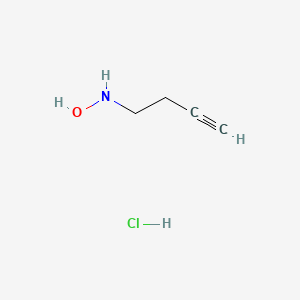


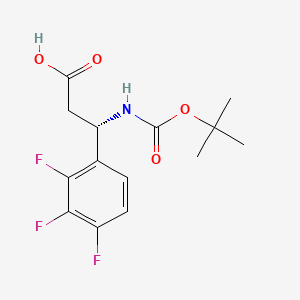
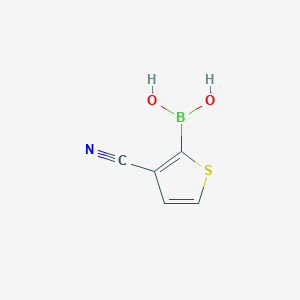
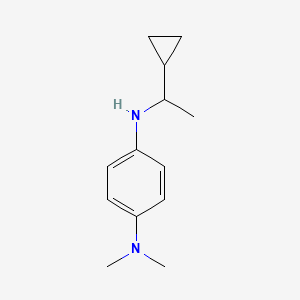
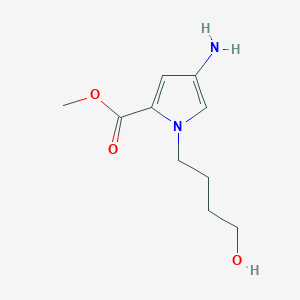
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)

